Cas no 304882-55-1 (3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide)

3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide is a fluorinated benzamide derivative featuring a morpholine-propyl substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom at the 3-position of the benzamide ring contributes to increased metabolic stability and bioavailability, making it valuable in drug discovery. The morpholine moiety provides favorable solubility and binding properties, often utilized in kinase inhibitors and CNS-targeting compounds. This compound's structural features allow for versatile modifications, supporting its use in medicinal chemistry research. Its well-defined synthetic pathway ensures reproducibility, while its purity and stability make it suitable for high-precision applications.
3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide structure
304882-55-1 structure
Product name:3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide
CAS No:304882-55-1
MF:C14H19N2O2F
MW:266.311
CID:3092429
PubChem ID:2292979

3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide
    • AG-690/08352017
    • AKOS001695158
    • 3-fluoro-N-[3-(4-morpholinyl)propyl]benzamide
    • 3-fluoro-N-(3-morpholin-4-ylpropyl)benzamide
    • 304882-55-1
    • BIM-0015261.P001
    • 3-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide
    • CS-0333217
    • CBMicro_015225
    • STK184784
    • 3-Fluoro-N-(3-morpholinopropyl)benzamide
    • Inchi: InChI=1S/C14H19FN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18)
    • InChI Key: ZDCOACRGBXJCBP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 266.14305602Da
  • Monoisotopic Mass: 266.14305602Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.6Ų

3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403887-1g
3-Fluoro-N-(3-morpholinopropyl)benzamide
304882-55-1 97%
1g
¥1520.00 2024-08-02
Chemenu
CM516596-5g
3-Fluoro-N-(3-morpholinopropyl)benzamide
304882-55-1 97%
5g
$539 2022-09-29
Chemenu
CM516596-1g
3-Fluoro-N-(3-morpholinopropyl)benzamide
304882-55-1 97%
1g
$182 2022-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403887-5g
3-Fluoro-N-(3-morpholinopropyl)benzamide
304882-55-1 97%
5g
¥4904.00 2024-08-02

3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide Related Literature

Additional information on 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide

Introduction to 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide (CAS No. 304882-55-1)

3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 304882-55-1, represents a novel class of benzamide derivatives designed to explore potential therapeutic applications. The molecular structure of this compound incorporates a fluorine atom at the 3-position of the benzamide core, which is strategically positioned to modulate its pharmacokinetic properties and biological activity. Additionally, the presence of a morpholine moiety linked to a propyl chain further enhances its structural complexity and functional diversity.

The significance of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide lies in its potential as a lead compound for drug discovery. The benzamide scaffold is well-documented for its role in various pharmacological mechanisms, including inhibition of protease enzymes and modulation of receptor activity. The introduction of a fluorine atom into the benzamide ring is a common strategy in medicinal chemistry, as fluorine can improve metabolic stability, binding affinity, and overall bioavailability of drug candidates. In contrast, the morpholine group contributes to solubility and lipophilicity balance, which are critical factors in determining drug efficacy and pharmacokinetic behavior.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide with biological targets with high precision. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways, making it a promising candidate for further investigation in the treatment of chronic inflammatory diseases. Furthermore, the structural features of this molecule allow for fine-tuning through derivatization, providing a platform for generating analogs with enhanced potency and selectivity.

The synthesis of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the introduction of the fluorine atom via halogenation or metal-catalyzed cross-coupling reactions, followed by nucleophilic substitution or condensation reactions to establish the morpholine-substituted propyl chain. Advanced techniques such as flow chemistry have been explored to optimize these synthetic pathways, reducing reaction times and improving scalability.

In vitro studies have begun to elucidate the pharmacological profile of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide, revealing intriguing interactions with target proteins. Preliminary data indicate that this compound may exhibit selective binding to specific proteases involved in cellular signaling cascades relevant to neurodegenerative disorders. The fluorine atom’s electronic effects are believed to enhance binding affinity by modulating hydrogen bonding networks and hydrophobic interactions within the active site of these enzymes. Additionally, the morpholine group’s ability to form stable hydrogen bonds with polar residues in protein targets further contributes to its therapeutic potential.

The development of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide as a drug candidate is supported by emerging research trends in medicinal chemistry. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising compounds like this one. By leveraging large datasets and predictive models, researchers can rapidly screen vast libraries of molecules for optimal pharmacological properties before proceeding to experimental validation. This approach not only saves time but also reduces costs associated with traditional high-throughput screening methods.

Future directions for research on 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide include exploring its efficacy in preclinical models and evaluating its safety profile through toxicological studies. Investigating its mechanism of action at a molecular level will provide critical insights into how it interacts with biological systems and whether it can be developed into a viable therapeutic agent. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications that benefit patients worldwide.

The versatility of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide as a chemical scaffold also opens doors for exploring its use in combination therapies. By pairing this compound with other drugs that target different aspects of disease pathology, researchers may be able to achieve synergistic effects that improve treatment outcomes. Such combinatorial approaches are increasingly recognized as key strategies in addressing complex medical conditions that require multifaceted intervention.

In conclusion,3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide (CAS No. 304882-55-1) represents an exciting frontier in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of computational modeling, synthetic chemistry advancements, and innovative drug discovery methodologies positions this compound as a valuable asset in the quest for novel treatments across various medical disciplines. Continued investigation into its properties will undoubtedly contribute valuable knowledge that can shape future therapeutic strategies.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.chem960.com/company/190540/
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.